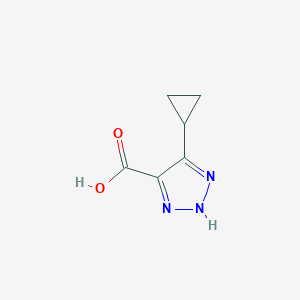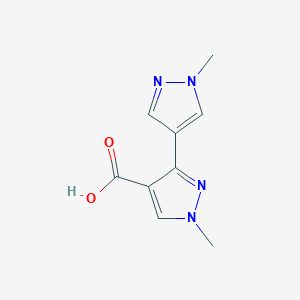
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
Descripción general
Descripción
“6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is a chemical compound with the molecular weight of 340.39 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is 1S/C20H16N6/c1-25-13-16 (11-23-25)19-6-7-20-22-12-17 (26 (20)24-19)10-14-4-5-18-15 (9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 .Physical And Chemical Properties Analysis
“6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with the pyrazole moiety have been shown to exhibit significant antimicrobial properties . The presence of the pyridazin-3-amine group may enhance these properties, making it a potential candidate for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and other pathogens .
Anti-Tubercular Potential
Synthesized derivatives of pyrazole-containing compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Some derivatives have demonstrated potent activity, suggesting that modifications to the core structure of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine could lead to effective anti-tuberculosis drugs .
Cancer Research
The structural analogs of this compound have been explored for their cytotoxic effects on various cancer cell lines. The ability to induce cell death in cancer cells while sparing healthy cells is a critical aspect of cancer therapy, and this compound’s derivatives show promise in this area .
Agricultural Applications
Pyrazole derivatives are known to possess herbicidal and fungicidal properties . They can be used to develop new agricultural chemicals that help protect crops from weeds and fungal diseases, thereby increasing crop yield and quality .
Enzyme Inhibition
This compound has been studied as an inhibitor of certain enzymes, such as phosphodiesterases (PDEs) and receptor tyrosine kinases (c-Met) . These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in diseases like cancer and inflammatory disorders .
Drug Design and Synthesis
The imidazole ring, which is structurally similar to the pyrazole ring, is a core component of many drugs. By studying the chemical properties and reactivity of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine, researchers can design novel drugs with improved efficacy and reduced side effects .
Neurological Disorders
Compounds with the pyrazole structure have been associated with neuroprotective effects . They may be useful in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy by protecting neuronal cells from damage .
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is the receptor tyrosine kinase c-Met . This receptor plays a crucial role in many cellular processes, including cell survival, proliferation, and motility .
Mode of Action
The compound acts as an inhibitor of c-Met , interacting with the receptor and blocking its activity . This inhibition prevents the activation of the c-Met signaling pathway, leading to a decrease in the processes it controls .
Biochemical Pathways
The inhibition of c-Met affects several biochemical pathways. Most notably, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling axis , which is often deregulated in many cancers . This disruption can lead to a reduction in tumor invasive growth and metastasis .
Result of Action
The result of the compound’s action is a decrease in processes controlled by the c-Met signaling pathway , such as cell survival, proliferation, and motility . This can lead to a reduction in tumor growth and spread .
Propiedades
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUROTULAXWJUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)
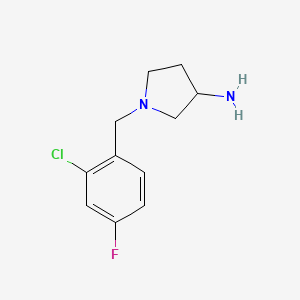
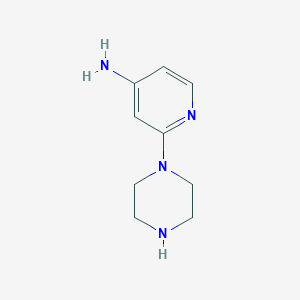
![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)
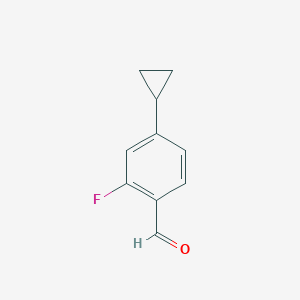
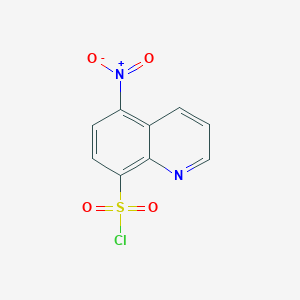
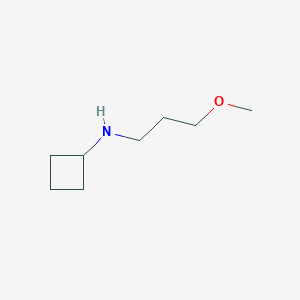
![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)
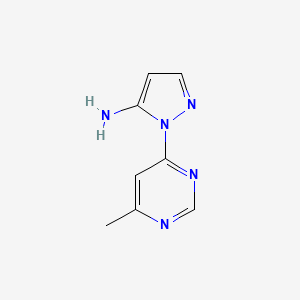
![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)
